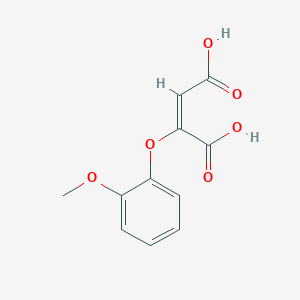
2-(2-Methoxyphenoxy)-2-butenedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyphenoxy)-2-butenedioic acid, also known as methoxyphenol succinic acid (MPS), is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPS is a derivative of butenedioic acid, which is commonly used in the synthesis of various organic compounds. MPS is a white crystalline powder that is soluble in water and has a molecular weight of 234.2 g/mol.
Mécanisme D'action
The mechanism of action of MPS is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. MPS has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
MPS has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the levels of certain inflammatory cytokines, such as TNF-α and IL-6, and it has also been shown to increase the levels of antioxidants in the body. MPS has also been shown to have a protective effect on the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPS in lab experiments is its low toxicity, which makes it an ideal compound for in vitro and in vivo studies. MPS is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using MPS in lab experiments is its poor solubility in organic solvents, which can make it difficult to use in certain types of experiments.
Orientations Futures
There are several future directions for research on MPS. One area of research is the development of new synthesis methods that can improve the yield and purity of MPS. Another area of research is the identification of new therapeutic applications for MPS, such as in the treatment of inflammatory diseases or neurological disorders. Additionally, more studies are needed to fully understand the mechanism of action of MPS and its potential side effects.
Méthodes De Synthèse
MPS can be synthesized using a variety of methods, including the reaction of 2-2-(2-Methoxyphenoxy)-2-butenedioic acidl and maleic anhydride in the presence of a catalyst such as pyridine or triethylamine. The reaction proceeds through a Diels-Alder reaction to form the intermediate product, which is then hydrolyzed to yield MPS.
Applications De Recherche Scientifique
MPS has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of MPS is in the treatment of cancer. MPS has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to enhance the efficacy of chemotherapy drugs.
Propriétés
Nom du produit |
2-(2-Methoxyphenoxy)-2-butenedioic acid |
|---|---|
Formule moléculaire |
C11H10O6 |
Poids moléculaire |
238.19 g/mol |
Nom IUPAC |
(E)-2-(2-methoxyphenoxy)but-2-enedioic acid |
InChI |
InChI=1S/C11H10O6/c1-16-7-4-2-3-5-8(7)17-9(11(14)15)6-10(12)13/h2-6H,1H3,(H,12,13)(H,14,15)/b9-6+ |
Clé InChI |
ICINKPCFYJQJJL-RMKNXTFCSA-N |
SMILES isomérique |
COC1=CC=CC=C1O/C(=C/C(=O)O)/C(=O)O |
SMILES |
COC1=CC=CC=C1OC(=CC(=O)O)C(=O)O |
SMILES canonique |
COC1=CC=CC=C1OC(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B231110.png)
![8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B231113.png)
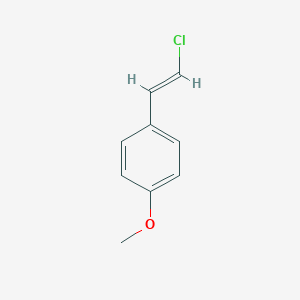
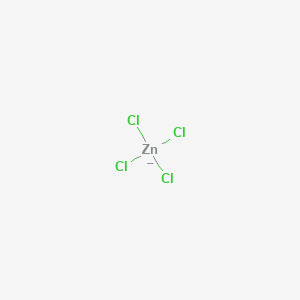


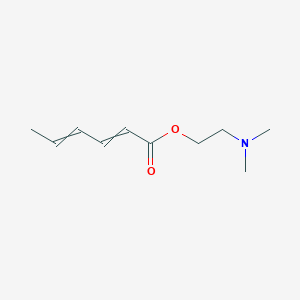

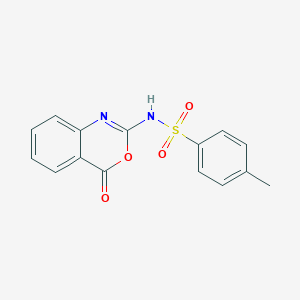


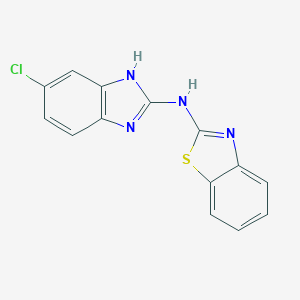
![(NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231151.png)